7-(2-fluorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylphenoxy group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and subsequent functionalization with the fluorophenyl and methylphenoxy groups. Common synthetic routes may include:
Formation of the Purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorinated benzyl halides.
Attachment of the Methylphenoxy Group: This step may involve etherification reactions using methylphenol derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the purine core or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenoxy groups can enhance its binding affinity and specificity. The purine core may interact with nucleotide-binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both fluorophenyl and methylphenoxy groups, which can significantly alter its chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C21H19FN4O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(3-methylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C21H19FN4O3/c1-13-7-6-9-15(11-13)29-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)12-14-8-4-5-10-16(14)22/h4-11H,12H2,1-3H3 |
InChI Key |
AJRBBGNWKKXPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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